molecular formula C19H20Cl2FN3O2S B2587669 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216920-39-6

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2587669
CAS No.: 1216920-39-6
M. Wt: 444.35
InChI Key: ADGCMEXYGBXREX-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl core, a 4-chlorophenoxy substituent, and a dimethylaminoethyl side chain. Its design integrates pharmacophores known for modulating biological activity, including the fluorinated benzothiazole moiety (implicated in kinase inhibition and anticancer activity) and the dimethylaminoethyl group (enhancing solubility and membrane permeability) . The hydrochloride salt form improves stability and bioavailability, making it suitable for preclinical pharmacological studies.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)9-10-24(18(25)12-26-15-6-3-13(20)4-7-15)19-22-16-8-5-14(21)11-17(16)27-19;/h3-8,11H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGCMEXYGBXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole moiety, a chlorophenoxy group, and a dimethylaminoethyl side chain. The synthesis of such compounds typically involves multi-step processes that include the formation of key intermediates, followed by selective substitutions to introduce functional groups.

Table 1: Structural Components

ComponentDescription
Chlorophenoxy Group4-chlorophenoxy
Dimethylaminoethyl GroupN-(2-(dimethylamino)ethyl)
Benzothiazole Moiety6-fluorobenzo[d]thiazol-2-yl
AcetamideAcetamide hydrochloride

Pharmacological Effects

Research indicates that compounds containing benzothiazole and chlorophenoxy groups exhibit diverse pharmacological properties, including:

  • Anticonvulsant Activity : Various derivatives have shown effectiveness in seizure models, with some compounds demonstrating protective indices superior to standard treatments .
  • Anticancer Properties : Studies have indicated potential cytotoxicity against cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
  • Neurotoxicity Evaluation : The neurotoxic effects of these compounds are evaluated through established models, showing varying degrees of safety profiles .

Case Studies

  • Anticonvulsant Activity :
    A study evaluated several benzothiazole derivatives for anticonvulsant properties using the maximal electroshock (MES) test. Compounds exhibited ED50 values indicating effective seizure control with acceptable neurotoxicity levels .
  • Cytotoxicity in Cancer Models :
    Research demonstrated that similar compounds resulted in significant cytotoxic effects in MCF-7 breast cancer and HT-29 colon cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent anticancer activity .
  • Inhibition of Type III Secretion System (T3SS) :
    A dissertation highlighted the compound's potential as an inhibitor of T3SS in pathogenic bacteria, showcasing its relevance in developing new antibacterial agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in MES test with low neurotoxicity
CytotoxicitySignificant effects on cancer cell lines
AntibacterialInhibition of T3SS in bacterial pathogens

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride demonstrate significant anticancer properties. For instance, compounds containing thiazole moieties have shown promising results against various cancer cell lines, including breast cancer and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance among pathogens .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches allow researchers to understand the interactions at a molecular level, facilitating the design of more effective analogs. Software such as AutoDock and Schrodinger have been utilized to model these interactions, providing insights into how structural modifications can enhance biological activity .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer properties of a related compound through a single-dose assay across multiple cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition rates, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were performed to assess the antimicrobial efficacy of thiazole derivatives against a range of bacterial strains. The results demonstrated that specific modifications in the chemical structure significantly enhanced antimicrobial activity, suggesting pathways for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Pharmacological Implications

The compound’s structural uniqueness lies in its combination of a fluorinated benzothiazole, chlorophenoxy group, and tertiary amine side chain. Below is a comparison with structurally related acetamide derivatives:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Notable Properties Reference
Target Compound 6-fluorobenzo[d]thiazol-2-yl, 4-chlorophenoxy, dimethylaminoethyl side chain 498.33* Enhanced solubility (HCl salt), potential HDAC or kinase inhibition inferred from analogs
GB33 (2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) 4-chlorobenzylidene-thiazolidinedione core 447.89 HDAC4 inhibition (IC₅₀ = 3.2 µM), antiproliferative activity in cancer cells
GB32 (N-(6-fluorobenzo[d]thiazol-2-yl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) 4-methylbenzylidene-thiazolidinedione core 427.47 Moderate HDAC4 inhibition (IC₅₀ = 7.8 µM), lower cytotoxicity than GB33
2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide (BD00964140) Difluorophenyl-thiazole core, chloroacetamide 290.71 Antibacterial activity (Gram-positive bacteria), no reported kinase modulation
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Chloromethyl-thiazole, phenylsulfonyl group 342.84 Antifungal activity (Candida spp.), sulfonyl group enhances electron-withdrawing properties

*Calculated molecular weight based on formula.

Key Observations

Bioactivity Modulation via Substituents: The target compound lacks the thiazolidinedione warhead present in GB33 and GB32, which are critical for HDAC4 inhibition .

Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to neutral analogs like GB33, which may enhance oral bioavailability . Fluorine substitution (6-fluorobenzo[d]thiazol-2-yl) in the target compound and GB33 reduces metabolic degradation, a feature absent in non-fluorinated analogs like BD00964140 .

Synthetic Accessibility: Synthesis of the target compound likely involves coupling 2-(4-chlorophenoxy)acetic acid with a 6-fluorobenzo[d]thiazol-2-amine derivative, followed by dimethylaminoethyl functionalization—similar to methods described for GB33 and 12b .

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